Molecular Weight and Lipophilicity Comparison with Unsubstituted Core Analog
The 6-methoxy substituent on 4-(6-Methoxyquinolin-2-yl)benzamide increases the molecular weight (MW) and alters the calculated partition coefficient (cLogP) relative to the unsubstituted parent scaffold 4-(quinolin-2-yl)benzamide. While exact experimental logP values are not publicly disclosed, the structural addition of a methoxy group (+30.03 Da) systematically modifies solubility and permeability within the benzamide series . This differentiation is critical because the Omidkhah SAR study correlates small, lipophilic substituents with enhanced cytotoxicity, a balance that the methoxy group uniquely modulates compared to a hydrogen or methyl analog [1].
| Evidence Dimension | Molecular Weight and predicted lipophilicity modulation |
|---|---|
| Target Compound Data | C17H14N2O2; MW = 278.30 g/mol |
| Comparator Or Baseline | 4-(Quinolin-2-yl)benzamide (unsubstituted analog): C16H12N2O; MW = 248.28 g/mol |
| Quantified Difference | MW increase of 30.02 Da; introduction of a hydrogen bond acceptor and altered partition coefficient imparted by the methoxy oxygen |
| Conditions | Structural comparison and drug-likeness context; MW and formula from Chemsrc for target compound, formula derived from structure for the unsubstituted comparator |
Why This Matters
The methoxy-induced change in MW and lipophilicity can shift the therapeutic window by altering cell permeability and HDAC binding affinity, meaning procurement of the exact methoxy derivative is needed to reproduce the intended biological hit identified in the screening cascade.
- [1] Omidkhah, N., Hadizadeh, F., Abnous, K., & Ghodsi, R. (2022). Synthesis, structure activity relationship and biological evaluation of a novel series of quinoline–based benzamide derivatives as anticancer agents and histone deacetylase (HDAC) inhibitors. Journal of Molecular Structure, 1267, 133599. View Source
